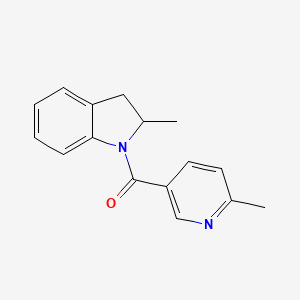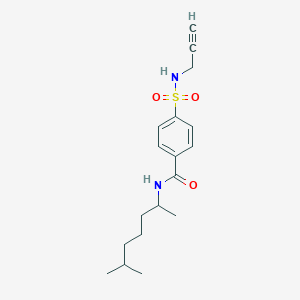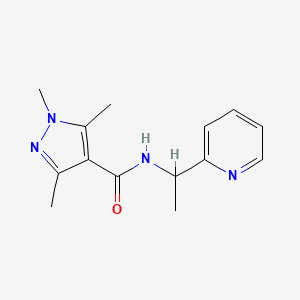![molecular formula C17H20N2O2 B7492826 N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7492826.png)
N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DMBCHE and is a bicyclic amide that contains a carbamate group. DMBCHE is a white crystalline solid that is soluble in organic solvents and is commonly used in laboratory experiments.
Mécanisme D'action
The mechanism of action of DMBCHE is not entirely understood, but it is believed to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells. It has been suggested that DMBCHE inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
DMBCHE has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DMBCHE has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
DMBCHE has several advantages for laboratory experiments. It is relatively easy to synthesize and is readily available. DMBCHE is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of DMBCHE is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of DMBCHE. One of the significant areas of research is the development of more potent analogs of DMBCHE with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of DMBCHE, which could lead to the development of novel cancer therapies. Additionally, the potential applications of DMBCHE in other fields, such as materials science and catalysis, should be explored.
Méthodes De Synthèse
DMBCHE can be synthesized through various methods, including the reaction of 3-(dimethylcarbamoyl)phenylmagnesium bromide with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid chloride. Another method involves the reaction of 3-(dimethylcarbamoyl)phenylboronic acid with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Applications De Recherche Scientifique
DMBCHE has been extensively studied for its potential applications in various fields. One of the significant applications is in the field of medicinal chemistry, where it has been shown to possess potent antitumor activity. DMBCHE has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
Propriétés
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19(2)17(21)13-4-3-5-14(10-13)18-16(20)15-9-11-6-7-12(15)8-11/h3-7,10-12,15H,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGZPRUQBALPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492771.png)

![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)



![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)

![3-[[Benzhydryl(methyl)amino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7492829.png)

